2-Bromopropiophenone

Catalog No.
S661309
CAS No.
2114-00-3
M.F
C9H9BrO
M. Wt
213.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromopropiophenone

CAS Number

2114-00-3

Product Name

2-Bromopropiophenone

IUPAC Name

2-bromo-1-phenylpropan-1-one

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

InChI

InChI=1S/C9H9BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

WPDWOCRJBPXJFM-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)Br

Synonyms

2-Bromo-1-phenyl-1-propanone; 1-Benzoyl-1-bromoethane; 1-Bromoethyl Phenyl Ketone; 2-Bromo-1-phenyl-1-propanone; dl-α-Bromopropiophenone; NSC 89689;

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)Br

Organic Synthesis

-Bromopropiophenone serves as a versatile building block in organic synthesis due to the presence of the reactive carbonyl group (C=O) and the bromine atom (Br). The bromine atom can be readily substituted with various nucleophiles, allowing the introduction of diverse functionalities into the molecule. This property makes 2-Bromopropiophenone a valuable precursor for the synthesis of numerous organic compounds, including:

  • Pharmaceuticals: Studies have explored the potential of 2-Bromopropiophenone derivatives as anti-cancer agents [].
  • Fine chemicals: The compound serves as a starting material for the synthesis of various fine chemicals, such as dyes, pigments, and flavors [].

Material Science

-Bromopropiophenone exhibits liquid crystalline behavior under specific conditions, making it a potential candidate for various material science applications. Research suggests its potential use in:

  • Liquid crystal displays: 2-Bromopropiophenone derivatives can be incorporated into liquid crystal displays due to their ability to self-assemble into ordered structures [].
  • Organic electronics: The compound holds promise for applications in organic electronics due to its semiconducting properties [].

Other Research Applications

-Bromopropiophenone finds use in various other scientific research fields, including:

  • Photochemistry: Studies investigate the photochemical properties of 2-Bromopropiophenone and its derivatives to understand their light-induced reactions [].
  • Biochemistry: Research explores the potential of 2-Bromopropiophenone derivatives as enzyme inhibitors to understand their interaction with biological systems [].

2-Bromopropiophenone, also known as α-bromopropiophenone, is an organic compound with the molecular formula C₉H₉BrO and a molar mass of approximately 213.07 g/mol. It features a bromine atom attached to the second carbon of the propiophenone structure, which includes a phenyl group and a carbonyl (ketone) functional group. This compound is characterized by its clear to yellow liquid form and has a boiling point of 247.5°C. It is soluble in organic solvents but insoluble in water, making it suitable for various organic synthesis applications .

2-Bromopropiophenone is versatile in its chemical reactivity, participating in several types of reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or hydroxides, leading to substituted phenylpropanones.
  • Reduction: The carbonyl group can be reduced to form alcohols, specifically yielding 2-phenylpropan-1-ol when treated with reducing agents like sodium borohydride.
  • Oxidation: Under oxidative conditions, it can convert into carboxylic acids, such as 2-bromobenzoic acid .

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in polar solvents (e.g., ethanol).
  • Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
  • Oxidation: Potassium permanganate or chromium trioxide under acidic or basic conditions .

The synthesis of 2-bromopropiophenone typically involves the bromination of propiophenone. A common method includes:

  • Bromination Reaction: Propiophenone is reacted with bromine in the presence of an acidic catalyst.
  • Reaction Conditions: The reaction is usually performed under controlled temperature and pressure to optimize yield and purity.

In industrial settings, these methods are adapted for larger-scale production while maintaining high efficiency .

2-Bromopropiophenone serves as an important intermediate in organic synthesis. Its applications include:

  • Pharmaceuticals: Used in the synthesis of various drugs and biologically active compounds.
  • Organic Synthesis: Acts as a building block for more complex organic molecules.
  • Analytical Chemistry: Employed in chemical analysis and research due to its reactivity .

While specific interaction studies on 2-bromopropiophenone are scarce, its role as a synthetic intermediate suggests potential interactions with various biological systems during the synthesis of active compounds. The compound's reactivity allows it to participate in multiple pathways, which may influence its behavior in biological contexts .

Several compounds share structural similarities with 2-bromopropiophenone. Here are some notable examples:

Compound NameKey FeaturesUniqueness
2-Bromo-4'-methylpropiophenoneContains a methyl group at the para positionAlters steric hindrance and reactivity
2-Bromo-1-phenylpropaneLacks the carbonyl groupLess reactive due to absence of carbonyl
3-ChloropropiophenoneContains chlorine instead of bromineDifferent reactivity profile

Uniqueness of 2-Bromopropiophenone

The uniqueness of 2-bromopropiophenone lies in its combination of a bromine atom and a carbonyl group, which confer high reactivity and versatility in organic synthesis. This makes it a valuable intermediate for creating various organic compounds that may not be easily synthesized through other means .

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (13.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2114-00-3

General Manufacturing Information

1-Propanone, 2-bromo-1-phenyl-: INACTIVE

Dates

Last modified: 08-15-2023

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